molecular formula C12H23FN2O B13332250 3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol

3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol

Cat. No.: B13332250
M. Wt: 230.32 g/mol
InChI Key: SBEGEVHQWRQTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol is an organic compound that belongs to the class of fluorinated piperidine derivatives. This compound is characterized by the presence of a fluoroethyl group attached to a bipiperidine structure, which includes two piperidine rings connected by a single bond. The presence of the fluorine atom imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol typically involves the introduction of the fluoroethyl group into the bipiperidine structure. One common method is the nucleophilic substitution reaction, where a suitable fluoroethylating agent, such as 2-fluoroethyl bromide, reacts with a bipiperidine precursor under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality. Additionally, the use of automated systems can reduce the risk of human error and improve safety during large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the fluoroethyl group or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluoroethyl group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of de-fluorinated or de-hydroxylated derivatives.

    Substitution: Formation of various substituted bipiperidine derivatives.

Scientific Research Applications

3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroethylbenzene: Contains a fluoroethyl group attached to a benzene ring.

    2-Fluoroethanol: A simple fluorinated alcohol with similar functional groups.

    Fluoroethyl-substituted triazoles: Compounds with a fluoroethyl group attached to a triazole ring.

Uniqueness

3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol is unique due to its bipiperidine structure, which provides a distinct framework for chemical modifications and biological interactions. The presence of the fluoroethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H23FN2O

Molecular Weight

230.32 g/mol

IUPAC Name

3-(2-fluoroethyl)-1-piperidin-4-ylpiperidin-4-ol

InChI

InChI=1S/C12H23FN2O/c13-5-1-10-9-15(8-4-12(10)16)11-2-6-14-7-3-11/h10-12,14,16H,1-9H2

InChI Key

SBEGEVHQWRQTOD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCC(C(C2)CCF)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.